molecular formula C10H11ClN2O3 B11030160 2-chloro-4-nitro-N-(propan-2-yl)benzamide

2-chloro-4-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11030160
M. Wt: 242.66 g/mol
InChI Key: FSCHKWCJROCPFQ-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-N-(propan-2-yl)benzamide is a benzamide derivative with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . Its structure features chloro and nitro substituents on the benzamide ring, which is coupled with an isopropyl group via a secondary amide linkage. This compound is identified by the CAS Number 39887-54-2 and can be represented by the SMILES notation O=C(NC(C)C)C1=CC=C(Cl)C( N+ =O)=C1 . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The benzanilide core is recognized as a privileged structure in drug discovery, often serving as a key intermediate for the synthesis of more complex heterocyclic systems, such as benzothiadiazin-4-ones, benzodiazepine-2,5-diones, and quinazolin-4-ones . The presence of both electron-withdrawing groups and the amide functionality makes it a versatile precursor for nucleophilic substitution reactions, reductions, and other transformations . For instance, the nitro group can be selectively reduced to an amino group, yielding 4-amino-2-chloro-N-isopropylbenzamide, another important intermediate for further functionalization . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

2-chloro-4-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14)

InChI Key

FSCHKWCJROCPFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Nitro N Propan 2 Yl Benzamide and Its Precursors

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-chloro-4-nitro-N-(propan-2-yl)benzamide, the most logical disconnection is at the amide C-N bond. This reveals two primary synthons: an acyl cation derived from 2-chloro-4-nitrobenzoic acid and an isopropylamine (B41738) cation. These synthons correspond to the practical synthetic precursors, 2-chloro-4-nitrobenzoyl chloride and propan-2-ylamine, respectively.

Figure 1: Retrosynthetic Disconnection of this compound

This diagram illustrates the key retrosynthetic step, breaking the amide linkage to identify the acyl chloride and amine precursors.

The key electrophilic precursor for this synthesis is 2-chloro-4-nitrobenzoyl chloride. This reactive intermediate is typically not commercially available in large quantities and is prepared from its corresponding carboxylic acid, 2-chloro-4-nitrobenzoic acid. guidechem.comnih.gov The conversion of a carboxylic acid to an acyl chloride is a standard and efficient transformation that significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. pearson.com

Common chlorinating agents used for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). tandfonline.comorgsyn.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. guidechem.comtandfonline.com For aromatic acids with electron-withdrawing groups, such as the nitro group in 2-chloro-4-nitrobenzoic acid, these reagents facilitate a near-quantitative conversion to the highly reactive benzoyl chloride derivative. guidechem.comtandfonline.com

Table 1: Common Reagents for Benzoyl Chloride Synthesis

Reagent Formula Typical Reaction Conditions Byproducts
Thionyl Chloride SOCl₂ Refluxing the carboxylic acid with excess reagent SO₂(g), HCl(g)
Phosphorus Pentachloride PCl₅ Heating with the carboxylic acid POCl₃, HCl(g)

This interactive table allows sorting of common chlorinating agents used to prepare benzoyl chlorides from carboxylic acids.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. pearson.com The resulting 2-chloro-4-nitrobenzoyl chloride is a powerful acylating agent, ready to react with an appropriate nucleophile to form the desired amide bond. pearson.com

Propan-2-ylamine, commonly known as isopropylamine, serves as the nucleophilic component in the synthesis. As a primary amine, the lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbonyl carbon of the benzoyl chloride derivative. youtube.com This type of reaction, known as N-alkylation or, more specifically in this context, N-acylation, is a fundamental method for forming C-N bonds. wikipedia.org

The reaction between an acyl chloride and an amine is typically rapid and exothermic. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen atom, often facilitated by a base, to yield the stable amide product. youtube.com The use of a slight excess of the amine or an additional non-nucleophilic base (like triethylamine (B128534) or pyridine) is common to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. hud.ac.uk

Classical and Modern Synthetic Approaches

The formation of the amide bond between 2-chloro-4-nitrobenzoyl chloride and propan-2-ylamine can be achieved through various synthetic protocols, ranging from traditional solution-based methods to more advanced and sustainable strategies.

The most common and classical approach to synthesizing this compound is the Schotten-Baumann reaction. This method involves the reaction of the acyl chloride with the amine in the presence of a base. A typical laboratory procedure would involve dissolving the 2-chloro-4-nitrobenzoyl chloride in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or diethyl ether. researchgate.net

The solution is often cooled in an ice bath before the dropwise addition of propan-2-ylamine, along with a stoichiometric amount of a tertiary amine base like triethylamine. hud.ac.uk The base is crucial for scavenging the HCl produced, thereby driving the reaction to completion. hud.ac.uk After the reaction is complete, a standard aqueous workup is performed to remove the hydrochloride salt and any unreacted starting materials, followed by purification of the crude product, typically through recrystallization or column chromatography.

Table 2: Typical Solvents and Bases in Conventional Amide Synthesis

Solvent Polarity Boiling Point (°C) Base pKa of Conjugate Acid
Dichloromethane (DCM) Polar Aprotic 39.6 Triethylamine 10.75
Tetrahydrofuran (THF) Polar Aprotic 66 Pyridine 5.25
Diethyl Ether Nonpolar 34.6 N,N-Diisopropylethylamine 10.75

This interactive table presents common solvents and bases used in conventional solution-based amide synthesis, allowing for comparison.

While the acyl chloride method is robust, modern organic synthesis often favors methods that avoid the preparation of highly reactive and moisture-sensitive intermediates. Advanced amide bond coupling strategies allow for the direct formation of the amide from the carboxylic acid (2-chloro-4-nitrobenzoic acid) and the amine (propan-2-ylamine).

These methods utilize coupling reagents that activate the carboxylic acid in situ. Popular classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium/phosphonium salts like HATU, HBTU, and PyBOP. chemicalbook.com

For instance, 2-chloro-4-nitrobenzoic acid could be treated with EDCI in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like DCM. chemicalbook.com This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by propan-2-ylamine to furnish the final amide product. chemicalbook.com These methods are generally performed at room temperature, offer high yields, and are tolerant of a wide range of functional groups, making them a cornerstone of modern medicinal and process chemistry.

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being increasingly applied to amide bond formation. A key focus is the replacement of conventional, often hazardous, organic solvents with more environmentally benign alternatives. researchgate.net

Reactivity and Derivatization Studies of the 2-chloro-4-nitrobenzamide Core

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a chlorinated nitrobenzene (B124822) ring and an N-isopropylbenzamide moiety. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, making it susceptible to certain transformations while deactivating it towards others. This section explores the key synthetic methodologies and chemical transformations involving this compound.

Nucleophilic Aromatic Substitution on the Chlorinated Nitrobenzene Ring

The benzene (B151609) ring in this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro group (at C4) and the chloro group (at C2). This electron deficiency, particularly at the carbon atom bearing the chlorine, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, being ortho and para to the chlorine leaving group, plays a crucial role in stabilizing the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution reaction.

A variety of nucleophiles can displace the chloride ion. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines would yield the corresponding 2-amino-4-nitro-N-(propan-2-yl)benzamide derivatives. Similarly, treatment with sodium methoxide (B1231860) would lead to the formation of 2-methoxy-4-nitro-N-(propan-2-yl)benzamide. The reaction of p-nitrochlorobenzene with sodium methoxide to form p-nitroanisole is a classic example of this type of transformation. doubtnut.com

The general mechanism involves the attack of the nucleophile on the carbon atom attached to the chlorine, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the nitro group. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Table 1: Potential Products from Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu-H) Reagent Product
Ammonia NH₃ 2-amino-4-nitro-N-(propan-2-yl)benzamide
Methylamine CH₃NH₂ 2-(methylamino)-4-nitro-N-(propan-2-yl)benzamide
Dimethylamine (CH₃)₂NH 2-(dimethylamino)-4-nitro-N-(propan-2-yl)benzamide
Methanol NaOCH₃ 2-methoxy-4-nitro-N-(propan-2-yl)benzamide
Ethanethiol NaSCH₂CH₃ 2-(ethylthio)-4-nitro-N-(propan-2-yl)benzamide

Electrophilic Aromatic Substitution on the Benzamide (B126) Core

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups: the chloro and nitro substituents. These groups decrease the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. doubtnut.com Both the chloro and the N-(propan-2-yl)benzamide groups are ortho-, para-directing, while the nitro group is a meta-director. The combined deactivating effect makes electrophilic substitution challenging.

However, under forcing conditions, some electrophilic substitutions might be possible. For instance, sulfonation of the precursor, 2-chloro-4-nitrobenzoic acid, has been reported. nih.gov The sulfonation of l-chloro-4-nitrobenzene with sulfur trioxide can yield l-chloro-4-nitrobenzene-2-sulfonic acid. google.com Given the directing effects of the substituents, an incoming electrophile would be expected to substitute at the C6 position, which is ortho to the chloro group and meta to the nitro group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic Reagent Reaction Major Product (Predicted)
SO₃/H₂SO₄ Sulfonation 2-chloro-4-nitro-N-(propan-2-yl)-6-sulfobenzamide
Br₂/FeBr₃ Bromination 2-bromo-6-chloro-4-nitro-N-(propan-2-yl)benzamide
HNO₃/H₂SO₄ Nitration 2-chloro-4,6-dinitro-N-(propan-2-yl)benzamide

Chemical Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group in this compound is readily transformed into an amino group through reduction. This transformation is a common and synthetically useful reaction, as the resulting aniline (B41778) derivative can be further functionalized.

Several reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a highly efficient method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, care must be taken as this method can sometimes lead to dehalogenation, especially with more reactive aryl halides. commonorganicchemistry.com

Alternatively, metal-acid systems such as iron in acetic acid or tin(II) chloride (SnCl₂) in an acidic medium are effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The use of SnCl₂ is particularly mild and is often preferred when sensitive functional groups are present in the molecule. reddit.comresearchgate.netresearchgate.net The reduction of related 4-nitro-N-phenylbenzamide precursors has been successfully achieved using SnCl₂·2H₂O in ethanol (B145695) or through Parr hydrogenation with Pd/C. researchgate.net

Table 3: Common Reagents for the Reduction of the Nitro Group

Reagent Conditions Product
H₂/Pd-C Methanol or Ethanol, RT 4-amino-2-chloro-N-(propan-2-yl)benzamide
SnCl₂·2H₂O Ethanol, heat 4-amino-2-chloro-N-(propan-2-yl)benzamide
Fe/HCl or Fe/NH₄Cl Aqueous ethanol, heat 4-amino-2-chloro-N-(propan-2-yl)benzamide
Sodium Dithionite (Na₂S₂O₄) Aqueous/organic solvent mixture 4-amino-2-chloro-N-(propan-2-yl)benzamide

Modifications at the N-Propan-2-yl Moiety

The N-propan-2-yl (isopropyl) group attached to the benzamide nitrogen is generally chemically robust and not prone to simple modifications. The amide C-N bond is stabilized by resonance, making it less susceptible to cleavage than the C-N bond in amines.

Therefore, for synthetic purposes, the N-propan-2-yl moiety is generally considered a stable part of the molecule under most reaction conditions used to modify the aromatic ring.

Functional Group Interconversions and Advanced Derivatization Strategies

The functional groups present in this compound and its derivatives serve as handles for more complex molecular architectures. For instance, the amino group, obtained from the reduction of the nitro group, can undergo a wide range of reactions. It can be diazotized and subsequently replaced by various substituents (Sandmeyer reaction), or it can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings.

The chloro group, as discussed in section 2.3.1, can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities at the 2-position. This SNAr reaction is a key step in building more complex structures. For example, the displacement of the chlorine by a binucleophilic reagent could lead to the formation of a new heterocyclic ring fused to the benzamide core.

The amide functionality itself can participate in certain reactions. While generally stable, under harsh acidic or basic conditions, it can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-nitrobenzoic acid, and propan-2-amine. Primary amides can be dehydrated to nitriles using reagents like thionyl chloride, but this is not applicable to this N-substituted amide. libretexts.org

The combination of these transformations allows for a wide range of advanced derivatization strategies, making this compound a versatile intermediate in the synthesis of more complex molecules, potentially for applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Nitro N Propan 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and provide insights into the three-dimensional structure of the molecule.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling between adjacent protons (J-coupling) reveals their connectivity.

For 2-chloro-4-nitro-N-(propan-2-yl)benzamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the N-isopropyl group. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The amide proton (N-H) would typically appear as a doublet, coupling with the methine proton of the isopropyl group. The isopropyl group itself would present as a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H7.5 - 8.5m-
Amide N-H8.0 - 9.0d7-9
Isopropyl CH4.1 - 4.3sept6-7
Isopropyl CH₃1.2 - 1.4d6-7

Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the isopropyl group. The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum. The aromatic carbons will appear in the region of approximately 120-150 ppm, with their specific shifts influenced by the chloro and nitro substituents. The carbons of the isopropyl group will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O164 - 168
Aromatic C-Cl130 - 135
Aromatic C-NO₂145 - 150
Other Aromatic C120 - 140
Isopropyl CH41 - 44
Isopropyl CH₃21 - 24

Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of protons within the molecule. Cross-peaks in the COSY spectrum would show correlations between the amide proton and the isopropyl methine proton, as well as between the isopropyl methine and methyl protons. It would also help to unravel the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁ClN₂O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The presence of chlorine would be indicated by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ (³⁵Cl)259.0531
[M+H]⁺ (³⁷Cl)261.0501
[M+Na]⁺ (³⁵Cl)281.0350
[M+Na]⁺ (³⁷Cl)283.0321

Note: The predicted values are based on the monoisotopic masses of the elements.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly valuable for the analysis of complex mixtures and for the purification and identification of target compounds. In the context of this compound, LC-MS could be employed to monitor its synthesis, assess its purity, and study its stability under various conditions. The fragmentation pattern observed in the mass spectrum obtained from an LC-MS analysis can provide valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and losses of small neutral molecules. For this specific compound, fragmentation could involve the loss of the isopropyl group, the nitro group, or the chlorine atom, providing further confirmation of its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. For this compound, the IR spectrum would exhibit a series of absorption bands that confirm the presence of its key structural components: the amide linkage, the substituted aromatic ring, the nitro group, the chloro substituent, and the N-isopropyl group.

The analysis of p-substituted N-phenylsulfonylbenzamides has shown that the wavenumbers of IR absorption bands for C=O, S=O, and N-H stretching vibrations can be correlated with structural data and substituent constants. nih.gov In a series of synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, characteristic stretching frequencies were identified for the N-H group (3294–3524 cm⁻¹), the carbonyl group of the amide (1614–1692 cm⁻¹), and the asymmetric and symmetric stretching of the NO₂ group (1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively). nih.gov

Based on general principles of IR spectroscopy and data from related benzamide (B126) structures, the expected characteristic absorption bands for this compound are summarized in the table below. pressbooks.pub

Interactive Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide (N-H) N-H Stretch 3300 - 3500 Medium
Amide (C=O) C=O Stretch (Amide I) ~1650 Strong
Amide (N-H) N-H Bend (Amide II) ~1550 Medium
Nitro (NO₂) Asymmetric Stretch 1500 - 1570 Strong
Nitro (NO₂) Symmetric Stretch 1300 - 1370 Strong
Aromatic Ring C-H Stretch 3000 - 3100 Medium-Weak
C=C Stretch 1450 - 1600 Medium-Weak
Alkyl (Isopropyl) C-H Stretch 2850 - 2970 Medium
Haloalkane (C-Cl) C-Cl Stretch 600 - 800 Medium-Strong

X-ray Crystallography and Polymorphism Studies of Benzamide Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a solid state. For benzamide derivatives, this technique provides precise information on molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding. These structural details are fundamental to understanding the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov

Single-Crystal X-ray Diffraction Analysis of Related Structures

Interactive Table: Crystallographic Data for Related Benzamide Derivatives

Compound Crystal System Space Group Key Dihedral Angle(s) Hydrogen Bonding Motif Reference
N-Isopropylbenzamide Monoclinic P2₁/c Amide/Phenyl: 30.0 (3)° 1D chains via N-H···O bonds nih.govresearchgate.net
4-chloro-N-(2-phenoxyphenyl)benzamide Monoclinic P2₁/c - - researchgate.net
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - - Aromatic Rings: 70.74 (6)° Sheets via C-H···O bonds nih.govresearchgate.net

Identification and Characterization of Polymorphic Forms of Benzamides

Polymorphism, the ability of a substance to crystallize into different solid-state forms, is a critical area of study in materials and pharmaceutical sciences. nih.gov Benzamide itself is a classic example, with its polymorphism being a subject of study for nearly two centuries. researchgate.netnih.gov The challenge of solving the crystal structure of its unstable polymorphs highlights the complexities involved. researchgate.netesrf.fr

The identification and characterization of different polymorphs are accomplished using a combination of analytical techniques. High-resolution powder X-ray diffraction (PXRD) is key for identifying different crystal lattices from a powder sample. esrf.fr Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, transition temperatures, and enthalpies, which differ between polymorphs. researchgate.net Spectroscopic methods, such as solid-state IR or Raman spectroscopy, can also distinguish polymorphs, as the different crystal environments lead to subtle shifts in vibrational frequencies. diva-portal.org

For example, two distinct polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide were identified and characterized. mdpi.com One form crystallizes in an orthorhombic space group, while the other is triclinic. mdpi.com They differ in their hydrogen bonding networks (three-dimensional vs. two-dimensional), density, and thermal stability, with one form being metastable and converting to the more stable form over time. mdpi.com

Factors Influencing Polymorphism (e.g., Crystallization Conditions, Impurities)

The specific polymorphic form obtained during crystallization is a result of a delicate interplay between thermodynamics and kinetics, which can be influenced by numerous factors. esrf.fr Understanding these factors is crucial for controlling the polymorphic outcome.

Crystallization Conditions : The choice of solvent is a primary factor. diva-portal.org Different solvents can lead to different polymorphs by influencing solute-solvent interactions and altering nucleation and growth kinetics. For m-aminobenzoic acid, a significantly metastable polymorph can be obtained by selecting a solvent that obstructs the nucleation of the stable form. diva-portal.org Other conditions, such as temperature, cooling rate, and the level of supersaturation, also play a critical role in determining which polymorph nucleates and grows. diva-portal.org

Impurities : The presence of impurities, even in small amounts, can have a profound effect on polymorphism. Impurities can inhibit the growth of one form or serve as a template for the nucleation of another. A remarkable example is the case of benzamide, where the presence of nicotinamide (B372718) as an impurity can induce a "thermodynamic switch." nih.govchemrxiv.orgresearchgate.net This switch changes the relative stabilities of the polymorphs, promoting the crystallization of the elusive Form III of benzamide, which is otherwise difficult to obtain. nih.govchemrxiv.orgresearchgate.net This phenomenon is also observed in other well-known compounds like paracetamol and aspirin. nih.gov

Thermodynamic and Kinetic Aspects of Polymorphic Transitions

The relationship between different polymorphs is governed by the principles of thermodynamics and kinetics. The relative stability of polymorphs at a given temperature and pressure is determined by their Gibbs free energy.

Thermodynamic Relationships : Polymorphic systems can be classified as either enantiotropic or monotropic. diva-portal.org In an enantiotropic system, the stability order of the polymorphs inverts at a specific transition temperature below their melting points. In a monotropic system, one polymorph is the most stable at all temperatures below the melting point, and any other forms are metastable. diva-portal.org The differences in free energy between polymorphs are often small, making the prediction of the most stable form challenging. rsc.orgresearchgate.net

Kinetic Control : While thermodynamics dictates the most stable form, the polymorph that actually crystallizes is often governed by kinetics. According to Ostwald's Rule of Stages, a metastable form with higher free energy may crystallize first because it has a lower kinetic barrier to nucleation. esrf.fr This metastable form may then transform into a more stable form over time. This transformation can occur in the solid state or be mediated by a solvent. nih.gov The kinetics of these transformations can be very slow, allowing metastable polymorphs to exist for extended periods. The study of benzamide's polymorphs has shown the delicate balance between kinetic and thermodynamic factors that control the crystallization process. esrf.fr Computational studies have been employed to rationalize the subtle differences in molecular interactions and lattice energies that govern the stability of benzamide polymorphs. rsc.org

Computational Chemistry and in Silico Investigations of 2 Chloro 4 Nitro N Propan 2 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecule over time. These simulations can be used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex. For 2-chloro-4-nitro-N-(propan-2-yl)benzamide, MD simulations could validate the results of molecular docking studies and provide a more dynamic picture of its interactions with a biological target. As with the other computational methods, there is no record of MD simulations being performed for this compound.

Ligand-Protein Complex Stability and Interaction Trajectories

The stability of the complex formed between a ligand like this compound and its target protein is crucial for its biological function. MD simulations are employed to assess this stability. A key metric analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms and the ligand's atoms from their initial positions over the course of the simulation.

In studies of similar N-(alkyl/aryl)-2-chloro-4-nitrobenzamide derivatives, analysis of the RMSD of the ligand-protein complex during simulations suggested the stability of the active compounds within the binding site of target enzymes. nih.govnih.govresearchgate.net A stable RMSD value over time for both the protein and the ligand indicates that the complex has reached equilibrium and the ligand is securely bound. Conversely, large fluctuations in RMSD might suggest an unstable interaction, where the ligand may be disassociating from the binding pocket.

Interaction trajectories are also analyzed to identify key amino acid residues that form persistent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. For this compound, this would involve tracking the interactions of its functional groups—the chloro and nitro groups on the benzene (B151609) ring and the carbonyl and N-H groups of the amide linkage—with the protein's active site. This information is vital for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity.

Conformational Changes and Solvent Dynamics

MD simulations also illuminate the dynamic conformational changes of both the ligand and the protein upon binding. The inherent flexibility of the N-(propan-2-yl)benzamide portion of the molecule allows it to adopt various conformations to fit optimally within the protein's binding pocket. nih.gov Analysis of dihedral angles within the molecule's structure over the simulation trajectory can reveal its preferred bound conformation.

The protein may also undergo conformational changes, a phenomenon known as "induced fit," to better accommodate the ligand. These changes can be critical for the protein's function and the ligand's efficacy.

Solvent dynamics play a significant role in molecular interactions. The role of water molecules in mediating or disrupting the ligand-protein interaction can be investigated. Properties such as the Solvent Accessible Surface Area (SASA) are calculated to determine how the binding of the ligand affects the protein's exposure to the solvent. A decrease in SASA upon ligand binding typically indicates that the ligand has been buried within a binding pocket, displacing water molecules, which can be an entropically favorable process that contributes to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for developing mathematical models that relate the chemical structure of compounds to their biological activity. bohrium.com These models are used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govnih.gov Benzamide (B126) derivatives are known to possess a wide range of biological activities, including antimicrobial and antidiabetic properties, making them suitable candidates for QSAR analysis. nih.govontosight.ai

Descriptor Selection and Model Development (e.g., Physicochemical, Geometrical, Topological Descriptors)

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov For this compound, these descriptors would be calculated from its 2D and 3D structures. The process involves selecting the most relevant descriptors that correlate with the observed biological activity. youtube.com

Common categories of descriptors include:

Physicochemical Descriptors: These describe properties like hydrophobicity (LogP), molar refractivity (MR), and electronic effects.

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. bohrium.com

Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insight into a molecule's reactivity. nih.gov

Once descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) is a common approach, but more advanced machine learning techniques like Support Vector Machines (SVM) and Random Forest (RF) are also employed. nih.gov

External and Internal Validation of QSAR Models

A QSAR model's reliability and predictive power must be rigorously validated. basicmedicalkey.com This is achieved through both internal and external validation procedures.

Internal Validation: This process assesses the robustness and stability of the model using the same dataset on which it was built (the training set). basicmedicalkey.com The most common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.6 is generally considered indicative of a robust model. nih.govjppres.com

External Validation: This is the most critical test of a model's predictive ability. researchgate.netresearchgate.net The model is used to predict the biological activity of an independent set of compounds (the test set) that were not used in its development. The predictive performance is evaluated using the external correlation coefficient (R²_ext). A high R²_ext value demonstrates that the model can accurately predict the activity of new chemicals within its applicability domain. nih.gov

Interactive Table: Key QSAR Validation Parameters

Parameter Type Description Acceptable Value
(Coefficient of Determination) Goodness-of-fit Measures the proportion of variance in the observed data explained by the model. > 0.6
(Cross-Validated R²) Internal Validation Measures the model's internal predictive ability and robustness. > 0.6
R²_ext (External R²) External Validation Measures the model's ability to predict an independent test set. > 0.6

| RMSE (Root Mean Square Error) | Goodness-of-fit | Represents the standard deviation of the prediction errors. | Low value |

Interpretation of Structural Features Influencing Activity

The final step in QSAR modeling is to interpret the developed equation to understand which structural features are important for biological activity. The descriptors included in the final model for a series of benzamides would highlight the key molecular properties driving their function.

For this compound, a QSAR model might reveal the following:

Electronic Effects: The presence of strong electron-withdrawing groups, such as the chloro and nitro groups, significantly impacts the electron distribution of the aromatic ring. nih.gov A descriptor related to electronic properties could indicate that these features are crucial for interaction with a biological target, possibly through electrostatic or charge-transfer interactions. mdpi.com

Steric Factors: The size and shape of the N-isopropyl group could be important. A descriptor for steric bulk might show that this specific size is optimal for fitting into a receptor's binding pocket.

Theoretical Mechanistic Studies

Theoretical mechanistic studies use quantum chemistry methods, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of a molecule. These studies can provide a deeper understanding of the potential mechanism of action of this compound at a subatomic level.

Key aspects that can be investigated include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be regions of negative potential, while the amide proton would be a region of positive potential, highlighting potential sites for hydrogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more reactive. The distribution of these orbitals can indicate which parts of the molecule are likely to be involved in electron transfer processes.

Reaction Pathway Modeling: If the compound is thought to act by forming a covalent bond with its target or by undergoing metabolic activation, theoretical calculations can be used to model the reaction pathway. This involves calculating the energy barriers (activation energies) for proposed reaction steps to determine the most likely mechanism. For instance, the nitro group could be susceptible to enzymatic reduction, a process that can be modeled computationally. evitachem.com

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound typically proceeds through the nucleophilic acyl substitution of 2-chloro-4-nitrobenzoyl chloride with propan-2-amine. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms. These methods allow for the calculation of the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of propan-2-amine on the carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The presence of the electron-withdrawing chloro and nitro groups on the benzoyl ring is predicted to increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack. Computational models can precisely quantify this effect by analyzing the charge distribution on the molecule.

The tetrahedral intermediate is a high-energy species that can subsequently collapse to form the final amide product and a chloride ion. The energy barrier associated with the formation and collapse of this intermediate can be calculated, providing insight into the reaction kinetics. It is hypothesized that the rate-determining step of this reaction is the breakdown of the tetrahedral intermediate.

A plausible computational model for this reaction would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (2-chloro-4-nitrobenzoyl chloride and propan-2-amine), the tetrahedral intermediate, the transition states, and the products (this compound and HCl) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be used to verify that the identified transition state connects the reactants and the tetrahedral intermediate, and another transition state connects the intermediate to the products.

The following table summarizes the key species involved in the computationally predicted reaction pathway.

SpeciesPredicted Role in ReactionKey Computational Metrics
2-chloro-4-nitrobenzoyl chlorideElectrophileOptimized geometry, partial charge on carbonyl carbon
Propan-2-amineNucleophileOptimized geometry, HOMO energy
Tetrahedral IntermediateHigh-energy intermediateOptimized geometry, vibrational frequencies
Transition State 1Energy barrier to intermediate formationImaginary frequency, activation energy
Transition State 2Energy barrier to product formationImaginary frequency, activation energy
This compoundProductOptimized geometry, thermodynamic stability
Hydrogen ChlorideByproductOptimized geometry

Prediction of Theoretical Metabolic Pathways and Products

In silico tools play a crucial role in predicting the metabolic fate of xenobiotics, such as this compound. These predictions are based on known metabolic reactions catalyzed by enzymes, primarily the cytochrome P450 (CYP) superfamily, as well as other enzymes involved in Phase I and Phase II metabolism. For a molecule with the structural features of this compound, several metabolic pathways can be theoretically predicted.

Phase I Metabolism:

Nitroreduction: The nitro group is a common target for metabolic reduction, often carried out by nitroreductases present in the liver and gut microbiota. This process typically occurs in a stepwise manner, leading to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives. The amino metabolite is often a major product of nitroaromatic compound metabolism.

Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The positions ortho and meta to the chloro and nitro groups are potential sites for hydroxylation due to the directing effects of these substituents.

Aliphatic Hydroxylation: The isopropyl group attached to the amide nitrogen is also susceptible to hydroxylation, which would lead to the formation of a secondary alcohol.

Dealkylation: Cleavage of the N-isopropyl group is another possibility, which would yield 2-chloro-4-nitrobenzamide.

Phase II Metabolism:

The products of Phase I metabolism, particularly those with newly introduced hydroxyl or amino groups, can undergo further conjugation reactions to increase their water solubility and facilitate their excretion.

Glucuronidation: The hydroxyl and amino groups can be conjugated with glucuronic acid.

Sulfation: These functional groups can also be sulfated.

Acetylation: The primary amino group formed from nitroreduction can be acetylated.

The following table outlines the predicted metabolic pathways and the resulting theoretical products of this compound.

Metabolic PathwayPredicted MetaboliteEnzyme System (Predicted)
Nitroreduction2-chloro-4-amino-N-(propan-2-yl)benzamideNitroreductases (hepatic, microbial)
Aromatic Hydroxylation2-chloro-5-hydroxy-4-nitro-N-(propan-2-yl)benzamideCytochrome P450 (CYP)
Aromatic Hydroxylation3-chloro-4-nitro-2-hydroxy-N-(propan-2-yl)benzamideCytochrome P450 (CYP)
Aliphatic Hydroxylation2-chloro-4-nitro-N-(2-hydroxypropan-2-yl)benzamideCytochrome P450 (CYP)
N-Dealkylation2-chloro-4-nitrobenzamideCytochrome P450 (CYP)
Acetylation of Amino Metabolite4-acetamido-2-chloro-N-(propan-2-yl)benzamideN-acetyltransferases (NAT)
Glucuronidation of Hydroxylated MetabolitesGlucuronide conjugates of hydroxylated metabolitesUDP-glucuronosyltransferases (UGT)
Sulfation of Hydroxylated MetabolitesSulfate conjugates of hydroxylated metabolitesSulfotransferases (SULT)

It is important to note that these are theoretical predictions. The actual metabolic profile of this compound would need to be confirmed through in vitro and in vivo experimental studies. However, these in silico investigations provide a valuable framework for guiding such experimental work.

Structure Activity Relationship Sar Studies of 2 Chloro 4 Nitro N Propan 2 Yl Benzamide and Analogues

Influence of Substituents on the Benzene (B151609) Ring (e.g., Halogens, Nitro Groups)

The substituents on the aromatic ring, specifically the halogen and nitro groups, play a pivotal role in the molecule's biological activity. The chloro and nitro groups are strong electron-withdrawing groups, which significantly influence the electron density of the benzene ring. libretexts.org This deactivation of the ring is a key electronic feature that can govern molecular interactions with biological targets. libretexts.orglibretexts.org Strategically incorporating chlorine atoms into biologically active molecules is a known method to enhance their inherent activity. mdpi.com Similarly, the nitro group is a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic effects. mdpi.com

Research into related nitrobenzamides has demonstrated the critical importance of the placement and number of nitro groups. A study on N-alkyl nitrobenzamides as antimycobacterial agents revealed that compounds with a nitro substituent in the 3-position of the aromatic ring exhibited significantly higher activity than other analogues. mdpi.com The 3,5-dinitro and 3-NO₂-5-CF₃ substituted series were particularly potent, with the most active compounds showing minimal inhibitory concentrations (MIC) approximately 2000 times lower than analogues with a single 4-nitro group or no nitro group at all. mdpi.com This highlights that while the 4-nitro position contributes to activity, the 3-position or a 3,5-disubstitution pattern is markedly superior for this specific biological target. mdpi.com

The data below, derived from studies on N-octylbenzamide analogues, illustrates the dramatic effect of nitro group substitution on antimycobacterial activity against M. tuberculosis. mdpi.com

Compound Analogue (N-octylbenzamide series)Benzene Ring SubstitutionMIC (µg/mL)
Analogue 1 4-NO₂25
Analogue 2 3,5-diNO₂0.015
Analogue 3 3-NO₂-5-CF₃0.015
Analogue 4 H (unsubstituted)>100

This table demonstrates the enhanced potency of analogues with 3,5-disubstitution compared to the 4-nitro analogue and the unsubstituted version. mdpi.com

Impact of N-Substituent Modifications (e.g., Isopropyl Group Variations)

The N-substituent, which is an isopropyl group in the parent compound, is a key determinant of activity, largely through its steric and hydrophobic properties. Modifications to this group, such as altering the alkyl chain length, can provide insight into the size and nature of the binding pocket of the target protein.

In a study of 3,5-dinitrobenzamides, the length of the N-alkyl group was systematically varied to probe its effect on antimycobacterial activity. mdpi.com The results indicated a clear relationship between the lipophilicity and/or the length of the acyl group and the inhibitory activity. researchgate.net For the 3,5-dinitrobenzamide (B1662146) series, optimal activity was observed with N-alkyl chains of intermediate length (C8 to C12), after which the potency began to decline. mdpi.com This suggests that the binding site has a specific hydrophobic pocket that best accommodates a chain of this size; shorter chains may not fully occupy the pocket, while longer chains may introduce steric hindrance or be too lipophilic. mdpi.com

The following table details the impact of N-alkyl chain length on the MIC of 3,5-dinitrobenzamide analogues against M. tuberculosis. mdpi.com

Compound AnalogueN-Alkyl GroupMIC (µg/mL)
Analogue 5 n-Hexyl (C6)0.1
Analogue 6 n-Octyl (C8)0.015
Analogue 7 n-Decyl (C10)0.015
Analogue 8 n-Dodecyl (C12)0.015
Analogue 9 n-Tetradecyl (C14)0.03
Analogue 10 n-Hexadecyl (C16)0.1

This table illustrates that peak activity is achieved with alkyl chains between 8 and 12 carbons long, with decreased activity for both shorter and longer chains. mdpi.com

Role of the Amide Linkage and its Modifications

The amide linkage (-CONH-) is a fundamental structural feature in many biologically active molecules, including 2-chloro-4-nitro-N-(propan-2-yl)benzamide. nanobioletters.com This group is relatively stable and can participate in crucial hydrogen bonding interactions, which often anchor a ligand to its receptor. The N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. researchgate.net The planarity of the amide bond also imparts a degree of rigidity to the molecule, which can be important for adopting the correct conformation for binding. researchgate.net

The significance of the amide linkage can be probed by replacing it with an isostere, such as an ester (-COO-). In the investigation of N-alkyl-3,5-dinitrobenzamides, corresponding ester isosteres were synthesized and tested. mdpi.com The ester analogues were found to be inactive, which strongly implies that the amide N-H group is essential for the compound's biological activity. mdpi.com This suggests that the N-H moiety is likely involved in a critical hydrogen-bonding interaction with a key residue in the active site of the biological target. The inability of the ester's oxygen atom to replicate this interaction underscores the specific role of the amide N-H as a hydrogen bond donor. mdpi.com

Electronic and Steric Effects on Biological Activity

The biological activity of this compound and its analogues is governed by a combination of electronic and steric effects.

Electronic Effects: The chloro and nitro groups on the benzene ring are powerful electron-withdrawing substituents. libretexts.org They exert a negative inductive (-I) and negative resonance (-R) effect, which reduces the electron density of the aromatic ring. libretexts.orgdocbrown.info While this deactivates the ring towards electrophilic substitution, it is a critical feature for biological function. libretexts.orglibretexts.org Studies on related compounds have shown that increasing the electron-accepting ability of substituents on the aniline (B41778) ring enhances antimycobacterial activity. researchgate.net The electron-poor nature of the substituted ring in 2-chloro-4-nitrobenzamide likely facilitates key interactions, such as π-stacking or electrostatic interactions, with the biological target. nih.gov

Steric Effects: Steric factors, which relate to the size and shape of the molecule and its substituents, are also paramount. As discussed in section 5.2, the size of the N-alkyl substituent is critical, with optimal activity being dependent on its ability to fit within a specific binding pocket. mdpi.com Similarly, the position of substituents on the benzene ring can create steric hindrance that affects binding. For instance, the placement of a bulky group near the amide linkage could alter the dihedral angle between the aromatic ring and the amide plane, potentially disrupting the optimal conformation for receptor binding. researchgate.netnih.gov The balance between the electronic properties of the substituents and their steric compatibility with the target site is essential for achieving high potency.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore Identification: A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target. unina.it For the this compound series, a putative pharmacophore can be derived from the SAR data. Key features would likely include:

An aromatic ring with a specific electron-withdrawing substitution pattern (e.g., nitro group at position 3 or 4).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O).

A hydrophobic/aliphatic group of a specific size (the N-isopropyl or a longer alkyl chain).

Identifying this pharmacophore allows for the virtual screening of compound libraries to find new, structurally diverse molecules that match these features and may possess similar biological activity. unina.it

Lead Optimization: Once a "lead" compound like this compound is identified, lead optimization is the process of refining its structure to improve properties such as potency, selectivity, and pharmacokinetic profile. nih.gov This is an iterative process guided by SAR. For example, based on the findings that a 3,5-dinitro substitution is more potent than a 4-nitro substitution, a medicinal chemist would synthesize 2-chloro-3,5-dinitro-N-(propan-2-yl)benzamide to test for enhanced activity. mdpi.com Similarly, the N-isopropyl group could be replaced with various other alkyl or cycloalkyl groups to probe for an optimal fit in the hydrophobic pocket. nih.gov This systematic modification, often aided by structure-based design if the target's 3D structure is known, aims to maximize desired therapeutic effects while minimizing off-target interactions. nih.gov

In Vitro and Pre Clinical Biological Activity Assessments of 2 Chloro 4 Nitro N Propan 2 Yl Benzamide

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antiviral)

No specific studies detailing the antibacterial, antifungal, or antiviral activity of 2-chloro-4-nitro-N-(propan-2-yl)benzamide were found. Research on related compounds, such as 2-chloro-4-nitrobenzoylamino acid derivatives, has shown some activity against various microorganisms, but this data is not applicable to the target compound. nih.gov The general class of benzamides is known to exhibit a range of biological activities, including antimicrobial effects. nih.govnanobioletters.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

There is no available data from published studies providing Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against any tested microorganisms.

Investigating Mechanisms of Action (e.g., Cell Membrane Disruption, Metabolic Interference)

No research investigating the specific antimicrobial mechanism of action for this compound could be located.

Enzyme Inhibition Assays

Cholinesterase Inhibition (AChE, BACE1)

There are no available studies assessing the inhibitory activity of this compound against acetylcholinesterase (AChE) or beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). While some novel benzamides have been investigated as potential dual inhibitors for these enzymes, the specific compound of interest is not among them. nih.gov

Xanthine (B1682287) Oxidase (XO) Inhibition

No published data was found regarding the evaluation of this compound as an inhibitor of the xanthine oxidase enzyme.

H+/K+-ATPase Enzyme Inhibition

There is currently no available scientific literature detailing the in vitro or pre-clinical assessment of this compound for its potential to inhibit the H+/K+-ATPase enzyme.

DprE1 Inhibition in Mycobacteria

While direct enzymatic inhibition studies on this compound are not available, the broader class of N-alkyl nitrobenzamides has been investigated as potential inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb) cell wall biosynthesis. nih.gov

The proposed mechanism of action for these nitroaromatic compounds involves covalent inhibition. nih.gov This process is initiated by the reduction of the aromatic nitro group to a nitroso intermediate within the DprE1 active site. This reactive species then forms a covalent bond with a highly conserved cysteine residue (Cys387), leading to irreversible inactivation of the enzyme. nih.gov The inhibition of DprE1 disrupts the synthesis of essential cell wall components, ultimately leading to mycobacterial cell death. nih.gov

Studies on a family of N-alkyl nitrobenzamides have shown promising antitubercular activities, suggesting that this class of compounds, which includes this compound, represents a structural simplification of known DprE1 inhibitors. nih.gov

Carbonic Anhydrase Inhibition

No specific data from in vitro or pre-clinical studies on the carbonic anhydrase inhibitory activity of this compound has been reported in the available scientific literature. However, other derivatives of 2-chloro-4-nitrobenzamide have been synthesized and evaluated for different biological activities. nih.gov

Anti-inflammatory and Anti-neuroinflammatory Investigations (In Vitro/In Vivo Pre-clinical)

Direct in vitro anti-inflammatory studies on this compound have not been published. However, research on a series of other nitro-substituted benzamide (B126) derivatives has demonstrated their potential to modulate inflammatory markers in vitro. nih.gov In a study using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), certain nitrobenzamide compounds were found to significantly inhibit the production of nitric oxide (NO). nih.gov

Further investigation into the mechanism of action revealed that the suppression of NO was associated with the downregulation of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.gov Additionally, these compounds were shown to significantly suppress the expression of other pro-inflammatory markers, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Nitro-Substituted Benzamide Derivatives (Representative Data)

Compound Target Assay Results
Nitrobenzamide Derivative 5 Nitric Oxide (NO) LPS-stimulated RAW264.7 macrophages IC50 = 3.7 µM
Nitrobenzamide Derivative 6 Nitric Oxide (NO) LPS-stimulated RAW264.7 macrophages IC50 = 5.3 µM

Note: The data presented is for related nitro-substituted benzamide derivatives and not for this compound itself. nih.gov

There is no available information in the scientific literature regarding the use of this compound in cellular models for neuroinflammation studies.

Antiparasitic Activity (e.g., Trypanocidal Activity)

While there are no specific reports on the trypanocidal activity of this compound, a series of halo-nitrobenzamides have been synthesized and evaluated for their potential to inhibit the proliferation of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. nih.gov

In these studies, several compounds within this class demonstrated significant activity against the parasite. nih.gov Notably, 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide exhibited low micromolar inhibitory potency against T. brucei and showed selectivity over mammalian cells. nih.gov This suggests that the halo-nitrobenzamide scaffold, to which this compound belongs, may hold potential for the development of new trypanocidal agents. nih.gov

Table 2: Trypanocidal Activity of a Representative Halo-Nitrobenzamide

Compound Parasite Activity

Note: The data presented is for a related halo-nitrobenzamide and not for this compound itself. nih.gov

Anticancer Activity in Cell Lines (In Vitro Cytotoxicity)

No published studies were identified that evaluated the in vitro cytotoxic effects of this compound on cancer cell lines.

Specific Cancer Cell Line Screening (e.g., Lung Cancer, Breast Cancer)

There is no available data from screenings of this compound against specific cancer cell lines, including but not limited to lung or breast cancer cell lines.

Apoptosis Induction and Cell Cycle Modulation (In Vitro)

Research investigating the potential of this compound to induce apoptosis or modulate the cell cycle in cancer cells has not been published.

Agricultural Applications Research

No studies concerning the potential agricultural applications of this compound were found.

Herbicidal Efficacy Studies

There is no available literature assessing the herbicidal efficacy of this compound.

Insecticidal Activity Investigations

No research has been published on the insecticidal properties or activity of this compound. While general studies on other novel benzamide derivatives have explored insecticidal potential, this specific compound was not included.

Antidiabetic Potential (Pre-clinical, In Silico-driven)

There are no pre-clinical or in silico studies available that investigate the antidiabetic potential of this compound. Research in this area has focused on other, structurally distinct benzamide derivatives. irins.orgnih.govnih.govresearchgate.net

Future Perspectives and Research Directions for 2 Chloro 4 Nitro N Propan 2 Yl Benzamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical industry. rsc.orgrsc.org Traditional methods, however, often rely on stoichiometric coupling reagents and harsh conditions, leading to significant waste and environmental concerns. nih.govchemmethod.com Future research on 2-chloro-4-nitro-N-(propan-2-yl)benzamide should prioritize the development of novel and sustainable synthetic routes that align with the principles of green chemistry. chemmethod.comresearchgate.net

Biocatalysis: Enzymatic catalysis offers a highly selective and environmentally benign alternative for amide bond formation. rsc.org The use of enzymes, such as lipases or engineered amide synthetases, could enable the synthesis of this compound in aqueous media under mild conditions. acs.orgnih.gov These biocatalytic methods can circumvent the need for protecting groups and reduce the generation of hazardous byproducts. nih.gov Research could focus on identifying or engineering enzymes with high specificity for the 2-chloro-4-nitrobenzoic acid substrate. ATP-dependent enzymes, coupled with ATP recycling systems, are particularly promising for driving the reaction towards efficient amide bond formation. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzamide (B126) Synthesis

Feature Traditional Batch Synthesis Biocatalysis Flow Chemistry
Reagents Often requires stoichiometric, atom-inefficient coupling reagents. nih.gov Uses renewable enzymes. rsc.org Continuous feed of reagents. europa.eu
Solvents Often requires undesirable organic solvents. nih.gov Primarily aqueous media. acs.org Significant reduction in solvent consumption. seqens.com
Conditions Can require harsh temperatures and pressures. Mild temperature and pressure. acs.org Precise control over temperature and pressure. ewadirect.com
Safety Risk of runaway reactions, especially with nitration. europa.eu Generally considered safe. Enhanced safety due to small reaction volumes and superior heat transfer. europa.euewadirect.com
Waste Generates significant stoichiometric byproducts. Minimal waste, biodegradable catalyst. rsc.org Reduced byproducts and solvent waste. seqens.com
Scalability Can be challenging and risky. Can be limited by enzyme availability and stability. Readily scalable by numbering-up or extended operation. ewadirect.com

Advanced Computational Approaches for Rational Drug Design and Discovery

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities. mdpi.com For this compound, these approaches can guide the structural modifications needed to optimize its biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing QSAR models for analogs of this compound, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. nih.govnih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Docking and ADMET Prediction: Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a target protein. jonuns.com This technique could be used to screen virtual libraries of this compound derivatives against various biological targets, helping to identify potential mechanisms of action.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. mdpi.commdpi.com Computational tools like pkCSM can be used to evaluate the drug-likeness of derivatives, predicting properties such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity, thereby reducing the likelihood of late-stage failures. mdpi.comresearchgate.net

Table 2: Key Computational Tools in Drug Discovery for Benzamide Derivatives

Computational Tool Application Predicted Parameters for this compound Derivatives
QSAR Predicts biological activity based on chemical structure. mdpi.comresearchgate.net Potency, selectivity, toxicity.
Molecular Docking Predicts the binding mode and affinity of a molecule to a protein target. jonuns.com Binding energy, protein-ligand interactions, potential biological targets.
ADMET Prediction Assesses pharmacokinetic and toxicological properties. mdpi.commdpi.com Solubility, intestinal absorption, plasma protein binding, cytotoxicity, hepatotoxicity.
Pharmacophore Modeling Identifies essential 3D features responsible for biological activity. nih.gov Hydrogen bond donors/acceptors, aromatic rings, hydrophobic features.

Diversification of Biological Screening Panels and Molecular Target Identification

While the initial biological activity of a compound might be known, its full therapeutic potential may remain untapped. A crucial future direction is to broaden the scope of biological testing for this compound and its analogs.

Phenotypic Screening: Instead of testing a compound against a single, predetermined target, phenotypic screening assesses its effects on whole cells or organisms to identify desirable changes in phenotype (e.g., inhibition of cancer cell growth, antibacterial activity). This unbiased approach can uncover entirely new therapeutic applications and mechanisms of action for a compound family.

Target Deconvolution and Chemical Proteomics: Once a compound demonstrates interesting activity in a phenotypic screen, the next critical step is to identify its molecular target(s), a process known as target deconvolution. nih.govnih.gov Chemical proteomics is a powerful strategy for this purpose. worldpreclinicalcongress.com This can be achieved by creating a chemical probe based on the this compound structure, which is then used to "fish out" its binding partners from a complex mixture of cellular proteins. europeanreview.orgresearchgate.net Identifying the direct targets is essential for understanding the compound's mechanism of action and potential side effects. nih.gov

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes high-resolution 3D structural information of biological targets to guide the design of potent and selective inhibitors. frontiersin.org This approach is particularly powerful once a primary molecular target for this compound has been identified.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Determining the crystal or cryo-EM structure of the target protein in complex with this compound or one of its analogs can provide atomic-level insights into the binding interactions. creative-diagnostics.com Cryo-EM, in particular, has become a revolutionary tool for studying large, complex proteins that are difficult to crystallize. frontiersin.orgnumberanalytics.comthermofisher.com This structural information reveals precisely how the compound fits into its binding pocket, which parts of the molecule are essential for binding, and where modifications can be made to improve affinity or selectivity. creative-diagnostics.comthermofisher.com This detailed knowledge allows for a rational, iterative design cycle to create next-generation compounds with superior properties.

Investigation of Material Science Applications (e.g., Polymeric Materials)

The utility of this compound may extend beyond pharmacology. The nitroaromatic and benzamide moieties are functional groups that can impart unique properties to materials. researchgate.net

Functional Monomers and Polymers: Nitro-containing compounds are used in the synthesis of various materials, including polymers, dyes, and energetic materials. researchgate.net The this compound molecule could potentially serve as a functional monomer or an additive in polymerization reactions. The presence of the nitro group can enhance the thermal stability or energetic properties of a polymer. ontosight.aidtic.mil Furthermore, the benzamide group can participate in hydrogen bonding, which can influence the mechanical properties of polymeric materials. acs.org Research could explore the synthesis of polyamides or other polymers incorporating this molecule to create novel materials with tailored thermal, mechanical, or optical properties. acs.orgnih.gov

Q & A

Q. What spectroscopic methods are recommended for structural characterization of 2-chloro-4-nitro-N-(propan-2-yl)benzamide?

To confirm the structure, employ a combination of:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro, amide C=O stretches) .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to resolve aromatic protons, nitro group effects, and isopropyl substituents .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • Single-Crystal X-ray Diffraction : For absolute configuration determination, as demonstrated for related benzamide derivatives .

Q. How can reaction conditions be optimized for synthesizing this compound with high purity?

  • Statistical Design : Use factorial experiments (e.g., varying temperature, solvent polarity) and analyze results with ANOVA and Duncan’s test to identify significant variables .
  • Workup Protocols : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the compound from nitro-reduction byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with bacterial enzyme targets (e.g., acps-pptase)?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites, focusing on the nitro group’s electrostatic interactions and chloro-substituent steric effects .
  • Quantum Chemical Calculations : Calculate charge distribution (e.g., Mulliken charges) to identify reactive sites for enzyme inhibition .
  • Validation : Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC50_{50} measurements) .

Q. How do crystallographic data resolve discrepancies in proposed reaction mechanisms?

  • Torsion Angle Analysis : Compare X-ray structures of intermediates (e.g., nitro vs. amine derivatives) to track conformational changes during reduction .
  • Electron Density Maps : Identify unexpected byproducts (e.g., oxidation artifacts) that contradict hypothesized pathways .

Q. What strategies address low reproducibility in biological activity assays for this compound?

  • Dose-Response Replicates : Perform six replicates per concentration to account for variability .
  • Pathway Profiling : Use transcriptomics or metabolomics to detect off-target effects that may mask primary activity .
  • Positive Controls : Include reference inhibitors (e.g., known acps-pptase inhibitors) to validate assay sensitivity .

Methodological Challenges

Q. How to design experiments distinguishing antibacterial activity from cytotoxicity?

  • Dual Assay Systems :
    • Bacterial Viability : Measure MIC (Minimum Inhibitory Concentration) against E. coli or S. aureus .
    • Mammalian Cell Toxicity : Use MTT assays on human cell lines (e.g., HEK293) to calculate selectivity indices .
  • Mechanistic Profiling : Compare time-kill curves (bacteria) vs. apoptosis assays (mammalian cells) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • HPLC-MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, tracking degradation products over 24 hours .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Data Interpretation

Q. How to resolve conflicting data on the compound’s redox behavior?

  • Cyclic Voltammetry : Compare reduction potentials in aprotic (DMF) vs. protic (aqueous buffer) solvents to differentiate nitro group reactivity .
  • EPR Spectroscopy : Detect radical intermediates during reduction, which may explain contradictory mechanistic proposals .

Q. What statistical approaches reconcile variability in enzyme inhibition assays?

  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish assay noise from true inhibition signals .
  • Error Propagation Models : Quantify uncertainty in IC50_{50} values using Monte Carlo simulations .

Emerging Research Directions

Q. How can machine learning optimize derivative synthesis for enhanced bioactivity?

  • QSAR Modeling : Train models on datasets of benzamide derivatives to predict bioactivity based on substituent electronegativity and steric parameters .
  • High-Throughput Screening : Use robotic platforms to synthesize and test 100+ analogs, feeding data back into computational models .

Q. What role does the trifluoromethyl group (in analogs) play in improving pharmacokinetics?

  • Comparative ADMET Studies : Analyze analogs with -CF3_3 vs. -NO2_2 groups for solubility, metabolic stability, and membrane permeability using Caco-2 cell models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.